6-Chloro-5-iodonicotinic acid 6-Chloro-5-iodonicotinic acid
Brand Name: Vulcanchem
CAS No.: 59782-87-5
VCID: VC2472263
InChI: InChI=1S/C6H3ClINO2/c7-5-4(8)1-3(2-9-5)6(10)11/h1-2H,(H,10,11)
SMILES: C1=C(C=NC(=C1I)Cl)C(=O)O
Molecular Formula: C6H3ClINO2
Molecular Weight: 283.45 g/mol

6-Chloro-5-iodonicotinic acid

CAS No.: 59782-87-5

Cat. No.: VC2472263

Molecular Formula: C6H3ClINO2

Molecular Weight: 283.45 g/mol

* For research use only. Not for human or veterinary use.

6-Chloro-5-iodonicotinic acid - 59782-87-5

Specification

CAS No. 59782-87-5
Molecular Formula C6H3ClINO2
Molecular Weight 283.45 g/mol
IUPAC Name 6-chloro-5-iodopyridine-3-carboxylic acid
Standard InChI InChI=1S/C6H3ClINO2/c7-5-4(8)1-3(2-9-5)6(10)11/h1-2H,(H,10,11)
Standard InChI Key PGYDTSFRXGYMNF-UHFFFAOYSA-N
SMILES C1=C(C=NC(=C1I)Cl)C(=O)O
Canonical SMILES C1=C(C=NC(=C1I)Cl)C(=O)O

Introduction

Structural Characteristics

Molecular Formula and Weight

6-Chloro-5-iodonicotinic acid has the molecular formula C₆H₃ClINO₂. Based on the molecular formula of its methyl ester (C₇H₅ClINO₂, which has a molecular weight of 297.48 g/mol), the molecular weight of 6-Chloro-5-iodonicotinic acid is calculated to be approximately 283.45 g/mol. The structure consists of a pyridine ring with three substituents: a carboxylic acid group at position 3, a chlorine atom at position 6, and an iodine atom at position 5.

Structural Features

The compound features a planar pyridine ring with three substituents arranged in specific positions. The carboxylic acid group at position 3 contributes to the acidic properties of the molecule, while the chlorine at position 6 and iodine at position 5 provide sites for potential substitution reactions. The electron-withdrawing nature of these substituents affects the electronic distribution in the pyridine ring, influencing its reactivity in various chemical transformations. The iodine atom, being a good leaving group, makes the compound particularly useful in coupling reactions and other synthetic applications.

Synthesis Methods

Common Preparation Routes

The synthesis of 6-Chloro-5-iodonicotinic acid can be approached through multiple routes, often starting from more readily available precursors. One potential synthetic route can be extrapolated from methods used for similar compounds:

  • Starting with 6-chloronicotinic acid, which can be synthesized from DL-malic acid through cyclization reactions and chlorination .

  • Selective iodination at the 5-position using suitable iodinating agents such as N-iodosuccinimide (NIS) in acidic conditions or iodine with silver salts.

Alternative synthetic pathways might involve:

  • Halogenation of appropriately substituted pyridine derivatives.

  • Carboxylation of 2-chloro-3-iodopyridine using lithiation followed by carbon dioxide quenching.

  • Oxidation of corresponding 6-chloro-5-iodonicotinaldehyde.

Chemical Reactions and Reactivity

Substitution Reactions

6-Chloro-5-iodonicotinic acid can undergo various substitution reactions, primarily at the halogen positions. The reactivity of the halogen substituents follows typical patterns observed in halogenated pyridines. The iodine atom, being more reactive than the chlorine atom in many nucleophilic aromatic substitution reactions, often reacts preferentially. Common nucleophiles that can participate in these substitutions include:

  • Nitrogen nucleophiles: azide, amines, and amides

  • Oxygen nucleophiles: alkoxides and phenoxides

  • Sulfur nucleophiles: thiols and thiolates

  • Carbon nucleophiles: organometallic reagents

These substitution reactions provide routes to various functionalized derivatives with potential applications in medicinal chemistry and materials science.

Oxidation and Reduction

The carboxylic acid group in 6-Chloro-5-iodonicotinic acid can undergo standard oxidation and reduction reactions:

  • Reduction with suitable reagents (e.g., lithium aluminum hydride) can convert the carboxylic acid to the corresponding alcohol (6-chloro-5-iodo-3-pyridinemethanol).

  • Further reduction under stronger conditions can affect the pyridine ring.

  • The carboxylic acid can also participate in oxidative coupling reactions.

The halogen substituents can influence the redox behavior of the compound, potentially affecting the selectivity and efficiency of these transformations.

Coupling Reactions

One of the most valuable aspects of 6-Chloro-5-iodonicotinic acid is its ability to participate in various coupling reactions, particularly through the iodine position. These include:

  • Suzuki-Miyaura coupling with boronic acids or esters to form carbon-carbon bonds.

  • Sonogashira coupling with terminal alkynes to introduce alkynyl groups.

  • Heck reactions with alkenes to form new carbon-carbon bonds.

  • Stille coupling with organostannanes.

  • Negishi coupling with organozinc compounds.

These coupling reactions make 6-Chloro-5-iodonicotinic acid a valuable building block for the synthesis of complex molecules, including pharmaceutical intermediates and materials for electronic applications.

Esterification

The carboxylic acid group readily undergoes esterification to form compounds such as methyl 6-chloro-5-iodonicotinate. This reaction typically involves:

  • Reaction with alcohols (methanol, ethanol, etc.) in the presence of an acid catalyst.

  • Reaction with alkyl halides in the presence of a base.

  • Activation of the carboxylic acid with coupling reagents followed by reaction with alcohols.

The resulting esters often serve as protected forms of the acid, with modified physical properties that can be advantageous for certain applications or subsequent reactions.

Applications

Medicinal Chemistry

6-Chloro-5-iodonicotinic acid has significant applications in medicinal chemistry due to its structural features and reactivity:

  • Building block for the synthesis of pharmaceutical compounds

  • Precursor to compounds that may interact with nicotinic receptors

  • Scaffold for developing enzyme inhibitors

  • Component in the synthesis of compounds with potential activity against various biological targets

The distinctive halogenation pattern allows for selective functionalization, making it useful for creating diverse libraries of compounds for structure-activity relationship studies.

Biological Studies

In biological research, 6-Chloro-5-iodonicotinic acid and its derivatives have been investigated for various applications:

  • Potential enzyme inhibition, particularly of cytochrome P450 enzymes

  • Receptor binding studies, especially involving nicotinic receptors

  • Probes for protein modification studies

  • Tools for investigating metabolic pathways

The compound's structural similarity to nicotinic acid (vitamin B3) suggests potential interactions with biological systems that recognize or process nicotinic acid derivatives.

Material Science

In material science, 6-Chloro-5-iodonicotinic acid can serve as a precursor for various functional materials:

  • Components of organic semiconductors

  • Building blocks for conjugated systems with specific electronic properties

  • Precursors to materials with optical properties of interest

  • Structural elements in coordination polymers and metal-organic frameworks

The ability to selectively modify the halogen positions through coupling reactions makes this compound valuable for creating materials with tailored properties.

Comparison with Structural Analogs

Comparison with Halogenated Nicotinic Acids

6-Chloro-5-iodonicotinic acid can be compared with related halogenated nicotinic acids to understand structural influences on properties and reactivity. The table below presents a comparative analysis:

CompoundMolecular FormulaMolecular Weight (g/mol)Key Structural DifferencesNotable Properties
6-Chloro-5-iodonicotinic acidC₆H₃ClINO₂283.45Chlorine at C-6, Iodine at C-5Superior coupling reaction capability, high versatility in synthesis
6-Chloro-5-fluoronicotinic acidC₆H₃ClFNO₂175.55Fluorine instead of iodineLower molecular weight, potentially different electronic properties, boiling point: 314.17°C at 760 mmHg
6-Chloro-5-nitropyridine-3-carboxylic acidC₆H₃ClN₂O₄202.55Nitro group instead of iodineDifferent reactivity pattern, potentially stronger electron-withdrawing effect
6-Chloronicotinic acidC₆H₄ClNO₂157.55No substituent at C-5Simpler structure, different reactivity profile

The different halogen atoms or substituents at the 5-position significantly affect the electronic properties, reactivity, and applications of these compounds .

Structure-Activity Relationships

The structure-activity relationships of 6-Chloro-5-iodonicotinic acid and its derivatives reveal important insights:

  • The presence of halogen atoms (chlorine and iodine) affects the compound's ability to interact with biological targets.

  • The carboxylic acid group provides a site for derivatization and can participate in hydrogen bonding with biological receptors.

  • The iodine atom, being larger than other halogens, influences the electronic distribution and steric properties of the molecule.

  • Modifications at different positions of the pyridine ring can dramatically alter biological activity and physical properties.

These structure-activity relationships are crucial for designing derivatives with optimized properties for specific applications.

Research Findings and Studies

Recent Research Developments

Recent research involving 6-Chloro-5-iodonicotinic acid and related compounds has focused on several areas:

  • Development of new synthetic methods for efficient preparation

  • Exploration of novel coupling reactions to create diverse derivatives

  • Investigation of biological activities of derivatives

  • Applications in material science, particularly in electronic and optical materials

Quantum chemical calculations using density functional theory (DFT) have been employed to optimize the molecular structure of related compounds and provide insights into their electronic properties and reactivity.

Case Studies

Several case studies highlight the utility of 6-Chloro-5-iodonicotinic acid and its derivatives:

  • Molecular docking analyses have demonstrated the potential of derivatives to bind to various biological targets, suggesting their utility as lead compounds in drug design.

  • Comparative studies of structurally similar compounds have revealed that variations in halogen placement significantly affect biological activity and physical properties.

  • The development of synthetic pathways using 6-Chloro-5-iodonicotinic acid has enabled the creation of libraries of compounds for screening against various biological targets.

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